An In-depth Technical Guide to Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS 866885-53-2)
An In-depth Technical Guide to Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS 866885-53-2)
Introduction
Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, with the CAS Registry Number 866885-53-2, is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its structure incorporates a phenylacetic acid methyl ester scaffold, further functionalized with both a hydroxyl and a nitro group on the aromatic ring. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group, coupled with the ortho-hydroxyl and the ester-containing side chain, imparts a distinct reactivity profile to the molecule. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and essential safety and handling protocols, designed for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
| Identifier | Value | Source |
| CAS Number | 866885-53-2 | [1] |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| IUPAC Name | methyl 2-(2-hydroxy-3-nitrophenyl)acetate | [1] |
| Canonical SMILES | COC(=O)CC1=C(C=CC=C1O)N(=O)=O | [1] |
| LogP (Predicted) | 1.39 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Purity (Typical) | ≥98% | [1] |
digraph "Methyl_2-(2-hydroxy-3-nitrophenyl)acetate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; O5 [label="O"]; N1 [label="N"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"];
// Positioning C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; C7 [pos="-2.1,1.2!"]; C8 [pos="-3.5,1.2!"]; O1 [pos="-2.4,2.2!"]; O2 [pos="-2.4,0.2!"]; O3 [pos="-4.2,0.2!"]; O4 [pos="3.5,1.2!"]; O5 [pos="1.4,-1.2!"]; N1 [pos="2.8,0!"]; H1[pos="-0.5,3.1!"]; H2[pos="1.9,3.1!"]; H3[pos="3.1, -0.7!"]; H4[pos="2.1, -1.2!"]; H5[pos="-4.2,1.9!"]; H6[pos="-4.2,0.5!"]; H7 [pos="-3.5,-0.5!"]; H8 [pos="-0.5, -0.7!"]; H9 [pos="0.5, -0.7!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; C1 -- O5; O5 -- H4; C2 -- N1; N1 -- O3 [style=double]; N1 -- O4; C3 -- H1; C4 -- H2; C5 -- H3; C8 -- H5; C8 -- H6; C8 -- H7; C6 -- H8; C6 -- H9; }
Caption: Chemical structure of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.
Proposed Synthesis
A plausible and efficient synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate can be envisioned through a two-step process starting from 2-hydroxyphenylacetic acid. The initial step involves the esterification of the carboxylic acid, followed by the regioselective nitration of the resulting methyl ester.
Caption: Proposed synthetic workflow for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.
Step 1: Synthesis of Methyl (2-hydroxyphenyl)acetate
The first step is a classic Fischer esterification of 2-hydroxyphenylacetic acid.
Protocol:
-
To a solution of 2-hydroxyphenylacetic acid (1 equivalent) in methanol (acting as both solvent and reactant), a catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.[2]
-
The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is taken up in an organic solvent like diethyl ether and washed with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[2]
-
The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated in vacuo to yield crude methyl (2-hydroxyphenyl)acetate.[3]
-
Purification can be achieved by recrystallization.[2]
Step 2: Nitration of Methyl (2-hydroxyphenyl)acetate
The second step involves the electrophilic aromatic substitution (nitration) of the intermediate ester. The hydroxyl group is an ortho-, para-director, and the acetate side chain is weakly deactivating. The nitration is expected to occur primarily at the position ortho to the hydroxyl group and meta to the acetate side chain.
Protocol:
-
Methyl (2-hydroxyphenyl)acetate (1 equivalent) is dissolved in a suitable solvent, such as glacial acetic acid or dichloromethane.
-
The solution is cooled in an ice bath to maintain a low temperature (typically 0-5 °C) to control the exothermic reaction and minimize side product formation.[4]
-
A nitrating mixture, prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid, is added dropwise to the cooled solution with vigorous stirring.[5]
-
After the addition is complete, the reaction is allowed to proceed at a low temperature for a specified period, with monitoring by TLC.
-
The reaction is then quenched by pouring the mixture over ice water, which will precipitate the crude product.
-
The solid is collected by filtration, washed thoroughly with cold water to remove residual acids, and dried.
-
Further purification can be achieved by column chromatography or recrystallization from an appropriate solvent system.
Spectroscopic Analysis (Predicted)
While experimental spectra for this specific compound are not widely available, its spectroscopic characteristics can be reliably predicted based on its functional groups and the analysis of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit the following signals:
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the substituted benzene ring. The coupling patterns (doublets, and a doublet of doublets or a triplet) will be indicative of their relative positions.
-
Methylene Protons (-CH₂-): A singlet at approximately δ 3.8-4.0 ppm, corresponding to the two protons of the methylene group adjacent to the aromatic ring.[4]
-
Methyl Protons (-OCH₃): A singlet at approximately δ 3.7-3.9 ppm, corresponding to the three protons of the methyl ester group.[3]
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, but likely in the region of δ 9-12 ppm due to intramolecular hydrogen bonding with the adjacent nitro group.[6]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to show nine distinct signals:
-
Carbonyl Carbon (-C=O): A signal in the downfield region, around δ 170-175 ppm, characteristic of an ester carbonyl group.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the hydroxyl and nitro groups will be significantly shifted.
-
Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.
-
Methyl Carbon (-OCH₃): A signal around δ 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.[7]
-
C-H Stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).
-
C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorption bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[8][9]
-
C-O Stretch (Ester and Phenol): Strong bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 211. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 180), the carbomethoxy group (-COOCH₃, m/z 152), and potentially rearrangements involving the nitro and hydroxyl groups.
Reactivity Profile
The chemical reactivity of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is dictated by its three main functional groups:
-
Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(2-hydroxy-3-nitrophenyl)acetic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
-
Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation opens up pathways to a wide range of ortho-substituted anilines, which are valuable intermediates in the synthesis of heterocyclic compounds.
-
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. Its acidity is enhanced by the presence of the electron-withdrawing nitro group.
Safety and Handling
Hazard Statements (Inferred):
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
May cause damage to organs through prolonged or repeated exposure.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is a valuable, functionalized aromatic compound with significant potential as a synthetic intermediate. While comprehensive experimental data on its physical properties remains to be fully documented in publicly accessible literature, its chemical identity is well-defined. The proposed synthetic pathway offers a reliable method for its preparation, and its spectroscopic characteristics can be confidently predicted. The presence of multiple reactive sites—the ester, the nitro group, and the phenolic hydroxyl—provides a rich platform for a variety of chemical transformations, making it a molecule of considerable interest for the synthesis of novel compounds in the pharmaceutical and chemical industries. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.
References
-
American Chemical Society. (n.d.). Influence of Chemical Interactions on the Surface-Enhanced Infrared Absorption Spectrometry of Nitrophenols on Copper and Silver Films. Langmuir. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... Retrieved from [Link]
-
Longdom Publishing. (2015, August 26). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Nitrophenols | ToxFAQs™ | ATSDR. Retrieved from [Link]
-
NIST. (n.d.). Phenylacetic acid, 4-nitrophenyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Royal Society of Chemistry. (n.d.). Supporting Information (SI). Retrieved from [Link]
-
ScienceDirect. (2021, May 21). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]
-
NSR laboratories Pvt. Ltd. (n.d.). 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture. Retrieved from [Link]
- Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrophenylacetic acid. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0232347). Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, 4-nitrophenyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]
-
Modgraph. (n.d.). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Retrieved from [Link]
-
ATB. (n.d.). 2-Hydroxy-N-(2-nitrophenyl)benzamide. Retrieved from [Link]
-
Journal of Emerging Investigators. (2020, December 20). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from [Link]
-
PubMed. (2003, September 1). Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxyphenylacetate. Retrieved from [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. prepchem.com [prepchem.com]
- 3. METHYL (2-NITRO-PHENYL)-ACETATE | 30095-98-8 [chemicalbook.com]
- 4. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com [carlroth.com]
